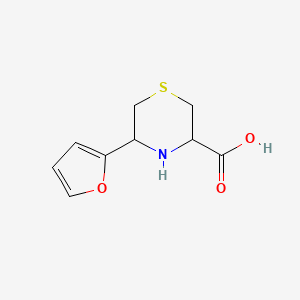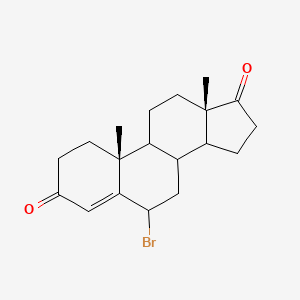
6a-Bromo Androstenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta-Bromo Androstenedione is a synthetic steroidal compound known for its role as an aromatase inhibitor. Aromatase inhibitors are substances that inhibit the enzyme aromatase, which is responsible for converting androgens into estrogens. This compound is often used to increase testosterone levels in the body and has applications in various fields, including sports and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Bromo Androstenedione typically involves the bromination of androstenedione. The process begins with androstenedione, which undergoes a bromination reaction using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 6beta-Bromo Androstenedione follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The brominated product is then purified using techniques such as recrystallization or chromatography to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 6beta-Bromo Androstenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other steroidal compounds.
Substitution: The bromine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Scientific Research Applications
6beta-Bromo Androstenedione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used to investigate the role of aromatase in various biological processes and to study the effects of aromatase inhibition.
Medicine: It has potential therapeutic applications in conditions where estrogen suppression is beneficial, such as certain types of breast cancer.
Industry: The compound is used in the development of performance-enhancing drugs and supplements
Mechanism of Action
The primary mechanism of action of 6beta-Bromo Androstenedione is the inhibition of the aromatase enzyme. By binding to the active site of aromatase, it prevents the conversion of androgens to estrogens. This leads to an increase in testosterone levels and a decrease in estrogen levels in the body. The molecular targets include the aromatase enzyme and androgen receptors, which mediate the physiological effects of increased testosterone .
Comparison with Similar Compounds
Androstenedione: A precursor to both testosterone and estrogen, used in similar applications.
Testosterone: The primary male sex hormone, used in hormone replacement therapy and performance enhancement.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness: 6beta-Bromo Androstenedione is unique due to its specific bromination, which enhances its ability to inhibit aromatase compared to other non-brominated analogs. This makes it particularly effective in applications requiring estrogen suppression .
Properties
Molecular Formula |
C19H25BrO2 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(10R,13S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12?,13?,14?,16?,18-,19+/m1/s1 |
InChI Key |
HAWQRBIGKRAICT-IEXCMSQVSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CC(C4=CC(=O)CC[C@]34C)Br |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3aR,4R,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-{20-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2,6-dioxopiperidin-1-yl]-3,6,9,12,15,18-hexaoxaicosan-1-yl}pentanamide](/img/structure/B14779810.png)


![[(4R,4aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B14779826.png)

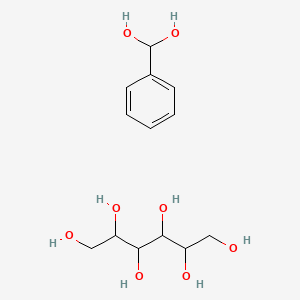
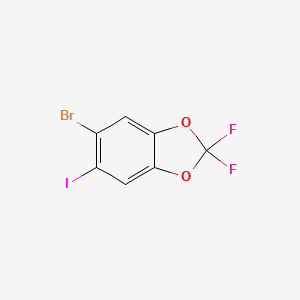

![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylacetamide](/img/structure/B14779850.png)
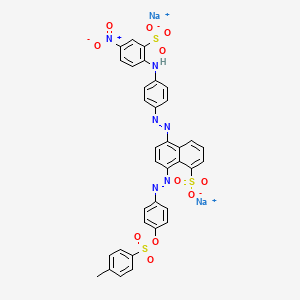
![N,N-bis[1-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14779860.png)
![tert-butyl (3aS,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14779865.png)
